molecular formula C23H18N2O2 B337423 N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide

N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B337423
M. Wt: 354.4 g/mol
InChI Key: DNSJEGQBOZPUHC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and basic biological activity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinazoline: Another class of nitrogen-containing heterocycles with diverse biological activities.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H18N2O2/c1-27-22-14-8-7-13-20(22)25-23(26)18-15-21(16-9-3-2-4-10-16)24-19-12-6-5-11-17(18)19/h2-15H,1H3,(H,25,26)

InChI Key

DNSJEGQBOZPUHC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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